1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one
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Description
“1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one” is a complex organic compound. It is also known as “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one”. The molecular formula of this compound is C20H21NO3 . It has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde followed by cyclization and oxidation reactions. The process involves several steps including dissolution of starting materials in chloroform, addition of sodium hydride, acetic anhydride, and methanol, filtration, dissolution in hydrochloric acid, adjustment of pH with sodium hydroxide, extraction with chloroform, drying over sodium sulfate, purification by column chromatography, cyclization by heating in a mixture of acetic acid and acetic anhydride, and oxidation using a mixture of sodium chlorite and acetic acid.Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a large number of atoms and bonds. The compound contains a benzochromenone core, which is a bicyclic system consisting of a benzene ring fused to a chromenone. The azepan-1-ylmethyl group is attached to the benzochromenone core .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis methods for chromene derivatives, including "1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one," have been developed. These methods often involve catalyst-free, green chemistry approaches or utilize specific catalysts to facilitate the formation of the chromene core structure, aiming at improving yield, selectivity, and environmental sustainability. For instance, ultrasound-assisted one-pot synthesis and base-promoted cascade reactions represent advanced strategies for constructing these complex molecules efficiently (Mahmoud et al., 2012); (Zhang et al., 2019).
Photophysical Applications
- Photochemical Properties: The photophysical properties of chromene compounds, including photochromism, have been explored for potential applications in photoresponsive materials. These studies focus on understanding how structural modifications affect the photochemical behavior of chromenes, leading to applications in fast photoresponsive devices (Inagaki et al., 2017).
Biomedical Research
- Biological Activities: Chromene derivatives exhibit a wide range of biological activities. Research has delved into their potential as therapeutic agents, including their roles in antimicrobial and anticancer activities. The synthesis of novel chromene-based compounds and evaluation of their bioactivity highlight the importance of chromenes in drug discovery and development (Abd-El-Aziz et al., 2021).
Catalysis
- Catalytic Applications: The development of catalytic methodologies for the synthesis of chromenes underscores their significance in organic synthesis. Catalytic processes not only improve the efficiency and selectivity of chromene formation but also offer environmentally benign alternatives to traditional synthetic routes (Majumdar et al., 2015).
Properties
IUPAC Name |
1-(azepan-1-ylmethyl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19-13-16(14-21-11-5-1-2-6-12-21)20-17-8-4-3-7-15(17)9-10-18(20)23-19/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNRIIUQSDZAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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